N-(4-methoxybutyl)cycloheptanamine
Description
N-(4-Methoxybutyl)cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine core substituted at the nitrogen atom with a 4-methoxybutyl group.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(4-methoxybutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25NO/c1-14-11-7-6-10-13-12-8-4-2-3-5-9-12/h12-13H,2-11H2,1H3 |
InChI Key |
ISPAQYMTYCWTSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . The reaction conditions often include:
Temperature: 40-60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted cycloheptanamine derivatives.
Scientific Research Applications
N-(4-methoxybutyl)cycloheptanamine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine
- Structure : Cycloheptanamine with a 4-bromothiophenylmethyl substituent.
- Molecular Weight : 288.25 g/mol (vs. ~239.35 g/mol estimated for N-(4-methoxybutyl)cycloheptanamine).
- Higher molecular weight and lipophilicity due to the bromine atom and thiophene ring.
N-[(4-Fluorophenyl)methyl]cycloheptanamine
- Structure : Cycloheptanamine substituted with a 4-fluorobenzyl group.
- Molecular Weight : 221.31 g/mol.
- Key Differences: The fluorophenyl group enhances aromatic interactions but reduces flexibility compared to the methoxybutyl chain.
- Applications: No explicit pharmacological data, but fluorinated analogs are common in drug discovery .
N-(4-Nitrobenzyl)cycloheptanamine
1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide Hydrochloride
- Structure : A benzoimidazole derivative with a 4-methoxybutyl group.
- Key Differences :
- Applications : Demonstrated efficacy as a renin inhibitor, suggesting the 4-methoxybutyl group may enhance target binding in certain contexts .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility : The 4-methoxybutyl group is synthetically accessible, as evidenced by a 54.8% yield in a related evodiamine derivative .
- Pharmacological Potential: The 4-methoxybutyl motif appears in renin inhibitors, suggesting its utility in enhancing target engagement or solubility .
- Structural Trade-offs : Aliphatic chains (e.g., methoxybutyl) may improve flexibility and solubility compared to aromatic substituents, but at the cost of reduced binding affinity in some cases.
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